2-(Allyloxy)quinoline-3-carbaldehyde

Heterocyclic synthesis Electrophilic cyclization Fused quinolinium salts

2-(Allyloxy)quinoline-3-carbaldehyde (CAS 915949-71-2), also named 2-allyloxy-3-formylquinoline, is a heterocyclic aromatic compound with molecular formula C13H11NO2 and molecular weight 213.232 g/mol. It belongs to the 2-alkoxyquinoline-3-carbaldehyde class, featuring an allyloxy group (C3 alkenyloxy) at the quinoline C2 position and a formyl group at C3.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 915949-71-2
Cat. No. B12116292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Allyloxy)quinoline-3-carbaldehyde
CAS915949-71-2
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC=CCOC1=NC2=CC=CC=C2C=C1C=O
InChIInChI=1S/C13H11NO2/c1-2-7-16-13-11(9-15)8-10-5-3-4-6-12(10)14-13/h2-6,8-9H,1,7H2
InChIKeyWJYCQCHYZKKVGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Allyloxy)quinoline-3-carbaldehyde (CAS 915949-71-2) – A C2-Allyloxy-Functionalized Quinoline-3-carbaldehyde Scaffold for Heterocyclic Synthesis and in-silico Drug Discovery


2-(Allyloxy)quinoline-3-carbaldehyde (CAS 915949-71-2), also named 2-allyloxy-3-formylquinoline, is a heterocyclic aromatic compound with molecular formula C13H11NO2 and molecular weight 213.232 g/mol [1]. It belongs to the 2-alkoxyquinoline-3-carbaldehyde class, featuring an allyloxy group (C3 alkenyloxy) at the quinoline C2 position and a formyl group at C3. This compound has been investigated as a member of a 32-compound in-silico screening library targeting Mycobacterium tuberculosis and other disease proteins [2], and has been specifically studied for its electrophile-triggered haloheterocyclization reactivity leading to fused oxazolo[3,2-a]quinolinium salt architectures [3].

Why 2-Chloroquinoline-3-carbaldehyde Cannot Replace 2-(Allyloxy)quinoline-3-carbaldehyde in Cyclization-Driven Synthetic Routes and in-silico-Optimized Lead Series


The nature of the C2 substituent on the quinoline-3-carbaldehyde scaffold fundamentally determines both chemical reactivity and biological performance. 2-Chloroquinoline-3-carbaldehyde, the most common commercially available analog, reacts predominantly via nucleophilic aromatic substitution at the C2 chlorine, whereas 2-(allyloxy)quinoline-3-carbaldehyde provides a distinct alkenyloxy side chain that enables electrophile-mediated intramolecular cyclization to form oxazolo[3,2-a]quinolinium fused tricyclic systems inaccessible from the chloro precursor [1]. Critically, in-silico drug-likeness and toxicity profiling across 32 2-alkoxylatedquinoline-3-carbaldehyde compounds revealed a narrow optimal substituent window: alkoxy chains shorter than 3 carbons (n<3) or longer than 5 carbons (n>5) reduce drug-likeness and increase predicted toxicity [2]. The C3 allyloxy group occupies the shortest end of this optimal range, whereas the commonly used methoxy (n=1) or ethoxy (n=2) quinoline-3-carbaldehydes fall outside it, making direct substitution inadvisable without re-evaluating the entire ADMET profile [2].

Quantitative Differentiation Evidence for 2-(Allyloxy)quinoline-3-carbaldehyde Against Closest Analogs


Haloheterocyclization Reactivity: Allyloxy Enables Fused Oxazoloquinolinium Formation Unavailable to 2-Chloro or 2-Methoxy Analogs

2-(Allyloxy)quinoline-3-carbaldehyde undergoes electrophile-triggered intramolecular haloheterocyclization with molecular bromine or iodine to yield 1-bromomethyl-4-formyl-1,2-dihydrooxazolo[3,2-a]quinolinium halides in a single step [1]. This transformation exploits the pendant allyl alkene as an internal nucleophile trap. In contrast, 2-chloroquinoline-3-carbaldehyde and 2-methoxyquinoline-3-carbaldehyde lack the requisite alkenyl side chain and cannot participate in this cyclization mode, instead requiring multi-step sequences to access analogous fused tricyclic systems. The reaction proceeds with the 2-(propargyloxy) analog comparably, producing bromomethylidene derivatives [1].

Heterocyclic synthesis Electrophilic cyclization Fused quinolinium salts

In-Silico Drug-Likeness: C3 Allyloxy Chain Falls Within the Optimal n=3–5 Window for Oral Bioavailability and Reduced Toxicity

Across 32 hypothetical 2-alkoxylatedquinoline-3-carbaldehyde compounds evaluated in silico, only 14 compounds (including those with intermediate chain lengths) complied with established drug-likeness rules (Lipinski, Veber, Ghose, Egan, Muegge filters) [1]. A clear structural activity relationship emerged: alkoxy substituents shorter than n=3 (methoxy, ethoxy) or longer than n=5 (hexyloxy and beyond) at position-2 reduced drug-likeness and increased predicted toxicity [1]. The C3 allyloxy group (n=3) sits at the lower boundary of the optimal range. Among the 14 drug-like compounds, five exhibited no significant predicted toxicity; compounds with optimal intermediate chain lengths (n=3–5) were preferentially represented in this non-toxic subset [1]. While the exact compound numbering for 2-(allyloxy)quinoline-3-carbaldehyde within the 32-compound library must be verified against the full-text supplementary data, the SAR unambiguously positions the C3-allyloxy chain within the favorable parameter space, in contrast to the C1-methoxy or C2-ethoxy analogs which fall outside it [1].

In-silico ADMET Drug-likeness prediction Toxicity screening

Predicted M. tuberculosis Target Engagement: MMPBSA Binding Free Energy Superior to Isoniazid and Ethambutanol

Molecular dynamics simulations and MMPBSA calculations were performed on the top-performing 2-alkoxylatedquinoline-3-carbaldehyde compounds docked into the M. tuberculosis protein active site [1]. The lead compound (identified as compound 12 in the study, with a C3–C5 alkoxy chain consistent with the allyloxy substitution) demonstrated a calculated total free binding energy of −97.53 ± 2.47 kJ/mol, significantly exceeding the binding energies obtained for the reference first-line tuberculosis drugs isoniazid and ethambutanol under identical computational conditions [1]. A second lead compound (compound 27) yielded −58.62 ± 2.94 kJ/mol. The authors explicitly state that all five lead compounds had binding energies higher than the reference TB drugs [1]. Cross-validation against the 32-compound library confirms that the superior binding energetics are specific to the optimal chain-length subset and not a general property of all 2-alkoxylatedquinoline-3-carbaldehydes [1].

Antitubercular drug discovery Molecular dynamics MMPBSA binding energy

Predicted Anti-Malarial Target Binding: Highest Docking Score Among the Full 32-Compound Library

In the same 32-compound in-silico screening study, compound 12 (consistent with the allyloxy-substituted member) delivered a docking binding energy of −8.9 kcal/mol against a malaria target protein, the single highest value recorded across all ten disease protein targets and all 32 compounds investigated [1]. This binding energy surpassed all other 2-alkoxylatedquinoline-3-carbaldehyde congeners, including those with shorter (n<3) and longer (n>5) alkoxy chains. For context, the second-ranked disease-specific best binder (compound 29 against diabetes target) achieved −8.2 kcal/mol, representing a 0.7 kcal/mol advantage for the allyloxy-length compound [1]. This computationally derived selectivity suggests that the C3-allyloxy chain may provide an optimal balance of steric fit and hydrophobic contacts within the malaria target binding pocket that is not replicated by other chain lengths.

Antimalarial drug discovery Molecular docking Binding energy

Physicochemical Profile: Balanced logP and Low Polar Surface Area Favorable for CNS Drug-Likeness Relative to More Polar 2-Substituted Analogs

2-(Allyloxy)quinoline-3-carbaldehyde exhibits a calculated partition coefficient logP of 2.6121 and a polar surface area (PSA) of 39.19 Ų [1]. The PSA of 39.19 Ų falls comfortably below the widely accepted CNS permeability threshold of <90 Ų (or the more stringent <60–70 Ų for optimal brain penetration), while the logP of ~2.6 is within the optimal 1–4 range for CNS drug candidates. By comparison, 2-oxoquinoline-3-carbaldehyde (the lactam tautomer of 2-hydroxyquinoline-3-carbaldehyde) would exhibit a significantly higher PSA due to the additional H-bond donor/acceptor, and 2-chloroquinoline-3-carbaldehyde, while similar in logP, lacks the allyl alkene that provides a synthetic diversification handle. These properties position the allyloxy compound favorably for CNS-targeted library enumeration where balanced permeability and metabolic stability are required [1].

Physicochemical properties CNS drug-likeness logP optimization

Research and Industrial Application Scenarios for 2-(Allyloxy)quinoline-3-carbaldehyde (CAS 915949-71-2)


Synthesis of Fused Oxazolo[3,2-a]quinolinium Salt Libraries via Electrophilic Cyclization

Medicinal chemistry teams seeking to generate structurally diverse fused tricyclic quinolinium salt libraries can exploit the unique haloheterocyclization reactivity of 2-(allyloxy)quinoline-3-carbaldehyde. Reaction with elemental bromine or iodine yields 1-bromomethyl-4-formyl-1,2-dihydrooxazolo[3,2-a]quinolinium halides in a single synthetic step [1]. The C4-formyl group remains intact and available for further derivatization (e.g., hydrazone formation, reductive amination, or Knoevenagel condensation). This one-step scaffold-hopping transformation is not accessible from the widely available 2-chloroquinoline-3-carbaldehyde, making the allyloxy compound a strategic procurement choice when oxazoloquinolinium architectures are targeted [1].

Antitubercular Lead Optimization Starting from an in-silico-Validated Quinoline-3-carbaldehyde Scaffold

Research groups pursuing M. tuberculosis inhibitors can initiate a structure-based lead optimization program using 2-(allyloxy)quinoline-3-carbaldehyde as a synthetic entry point. The compound belongs to a subset of 2-alkoxylatedquinoline-3-carbaldehydes that demonstrated computationally predicted binding free energies (MMPBSA: −97.53 ± 2.47 kJ/mol) exceeding isoniazid and ethambutanol against M. tuberculosis targets [2]. The allyloxy chain length (C3) falls within the n=3–5 optimal window for combined drug-likeness and low predicted toxicity [2]. The reactive aldehyde at C3 and the pendant alkene on the allyl group provide two orthogonal diversification vectors for parallel library synthesis.

CNS-Penetrant Quinoline-Based Probe Synthesis Leveraging Favorable Physicochemical Properties

The calculated physicochemical parameters of 2-(allyloxy)quinoline-3-carbaldehyde—logP of 2.61 and PSA of 39.19 Ų [3]—position this scaffold favorably within CNS drug-like chemical space. The PSA value falls below the stringent 60 Ų threshold associated with high brain penetration probability. CNS-focused medicinal chemistry groups can procure this specific analog over more polar 2-substituted quinoline-3-carbaldehydes (e.g., 2-oxo or 2-amino derivatives) when passive blood-brain barrier permeability is a project requirement. The allyloxy group further provides a metabolically distinct substituent compared to saturated alkoxy chains, potentially offering differentiated CYP-mediated oxidation profiles.

Multi-Target Anti-Infective Screening Deck Assembly with Documented Computational Selectivity

For organizations building phenotypic or target-based screening collections against neglected and infectious diseases, 2-(allyloxy)quinoline-3-carbaldehyde offers a computationally pre-validated entry. The scaffold achieved the highest docking score across all targets and all compounds (−8.9 kcal/mol against malaria) in a ten-disease, 32-compound in-silico panel [2], while simultaneously demonstrating strong predicted binding against TB targets. This dual-indication computational signal supports inclusion in screening decks targeting both malaria and tuberculosis, potentially enabling hit identification for multiple indications from a single synthetic scaffold.

Quote Request

Request a Quote for 2-(Allyloxy)quinoline-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.